3-(4-Fluorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound notable for its thieno[3,2-d]pyrimidine core structure. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly as an anticancer agent and its ability to inhibit various biological targets. The molecular formula of this compound is C12H9FN2OS2, with a molecular weight of 280.34 g/mol .
The compound is synthesized from readily available precursors through multi-step reactions that involve cyclization and other chemical transformations. It has been studied for its biological activities, including antitubercular effects and potential applications in targeting vascular endothelial growth factor receptor-2 (VEGFR-2) .
This compound belongs to the class of thienopyrimidines, which are characterized by their fused thiophene and pyrimidine rings. It is classified as a heterocyclic aromatic compound due to the presence of sulfur and nitrogen in its structure .
The synthesis of 3-(4-Fluorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves several steps starting from thieno derivatives and pyrimidine precursors. A common synthetic route includes:
The synthesis may also involve high-throughput techniques and automated monitoring to ensure high yield and purity. Reaction conditions are optimized for temperature and pressure to maximize the efficiency of the cyclization step .
The molecular structure features a thieno[3,2-d]pyrimidine core with a 4-fluorophenyl group and a mercapto group (-SH) attached. The structural formula can be represented as:
The presence of the fluorine atom in the phenyl ring enhances the compound's biological activity by influencing its electronic properties .
3-(4-Fluorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one can undergo several chemical reactions:
The mechanism of action for 3-(4-Fluorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one primarily involves its interaction with specific molecular targets such as VEGFR-2. By inhibiting this receptor, the compound can suppress tumor growth and angiogenesis. Additionally, it induces apoptosis in cancer cells through modulation of proteins involved in cell cycle regulation, including BAX, Bcl-2, caspase-8, and caspase-9 .
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to characterize this compound during synthesis .
3-(4-Fluorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has several applications in scientific research:
The compound's diverse applications stem from its structural characteristics and biological activity, making it a valuable candidate for further pharmacological development .
This compound represents a structurally complex heterocyclic molecule integrating a dihydrothienopyrimidine core with strategically positioned pharmacophoric elements: a 4-fluorophenyl group at N3, a mercapto moiety at C2, and a methyl substituent at C6. Its systematic name defines its atomic connectivity and stereoelectronic features, which underpin its biochemical interactions. The fusion of a fluorine atom (enhancing bioavailability and target affinity) with the thienopyrimidine scaffold (a proven privileged structure in medicinal chemistry) creates a molecule of significant theoretical and practical interest in drug discovery pipelines targeting challenging diseases [1] [5].
Table 1: Fundamental Physicochemical Profile
Property | Value/Descriptor | Significance |
---|---|---|
Molecular Formula | C₁₃H₁₁FN₂OS₂ | Defines elemental composition & MW (294.37 g/mol) |
IUPAC Name | 3-(4-Fluorophenyl)-2-mercapto-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | Unambiguous structural identification |
SMILES | O=C1C2=C(CC(C)S2)N=C(S)N1C3=CC=C(F)C=C3 | Encodes 2D structure for computational studies |
Key Structural Features | Dihydrothienopyrimidinone core, C6-methyl, C2-thiol, N3-(4-fluorophenyl) | Dictates conformational flexibility & pharmacophore |
Storage Conditions | Cold-chain recommended | Suggests thermal instability & decomposition risks [1] |
The emergence of this compound stems from systematic scaffold-hopping strategies in heterocyclic chemistry. Thienopyrimidines evolved as bioisosteric analogues of quinazolines and purines, designed to mimic their hydrogen-bonding patterns while enhancing metabolic stability and altering electronic properties [3] [5]. The specific incorporation of a 4-fluorophenyl group reflects early 2000s medicinal chemistry insights demonstrating fluorine's ability to modulate lipophilicity (logP), improve membrane penetration, and engage in halogen bonding with target proteins. The discovery pathway likely involved:
Its first documented synthesis appears in pharmaceutical patents and academic journals focusing on kinase and folate enzyme inhibitors around 2010-2015, though its specific origin remains less publicized than commercialized derivatives [7].
This compound serves as a versatile pharmacophore due to its multifaceted non-covalent interaction capabilities:
Table 2: Key Biological Activities of Thienopyrimidine-Based Analogues
Target Class | Exemplar Activity (Analogues) | Molecular Basis | Therapeutic Implication |
---|---|---|---|
Dihydrofolate Reductase (DHFR) | IC₅₀ = 19-54 nM (Human) [3] | Competitive inhibition of folate binding site | Anticancer, Antimicrobial |
Thymidylate Synthase (TS) | IC₅₀ = 54 nM (Human) [3] | Disruption of dTMP synthesis cascade | Antimetabolite (Anticancer) |
Kinases | Sub-µM inhibition (Various) [4] [5] | ATP-mimetic binding to catalytic cleft | Oncology, Inflammation |
Calcium-Sensing Receptor (CaSR) | Antagonist activity (Patented analogues) [7] | Allosteric modulation of GPCR signaling | Bone disorders, Hyperparathyroidism |
Its scaffold demonstrates exceptional molecular hybridization potential. For instance:
Despite its promise, significant knowledge gaps impede translational development:
This molecule’s academic significance lies in its potential to bridge chemical novelty and polypharmacology. It exemplifies rational scaffold design addressing limitations of classical antifolates (e.g., transport-dependent resistance) and kinase inhibitors (e.g., selectivity). Resolving its research gaps could yield first-in-class therapeutics for drug-resistant cancers or neglected tropical diseases, emphasizing its role as a testbed for innovative medicinal chemistry paradigms [3] [4] [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3